

analytical methods for characterizing 2-(2-methoxy-2-oxoethyl)benzoic acid

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Compound of Interest

Compound Name: 2-(2-Methoxy-2-oxoethyl)benzoic acid

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A comprehensive guide to the analytical methods for characterizing **2-(2-methoxy-2-oxoethyl)benzoic acid** is essential for researchers, scientists, and drug development professionals. This guide provides a comparative overview of various analytical techniques, complete with experimental protocols and performance data to aid in method selection and application.

Physicochemical Properties

2-(2-methoxy-2-oxoethyl)benzoic acid, with the chemical formula $C_{10}H_{10}O_4$, has a molecular weight of 194.18 g/mol .^[1]^[2] It is also known by other names such as Methyl o-carboxyphenylacetate and 2-methoxycarbonylmethylbenzoic acid.^[1]

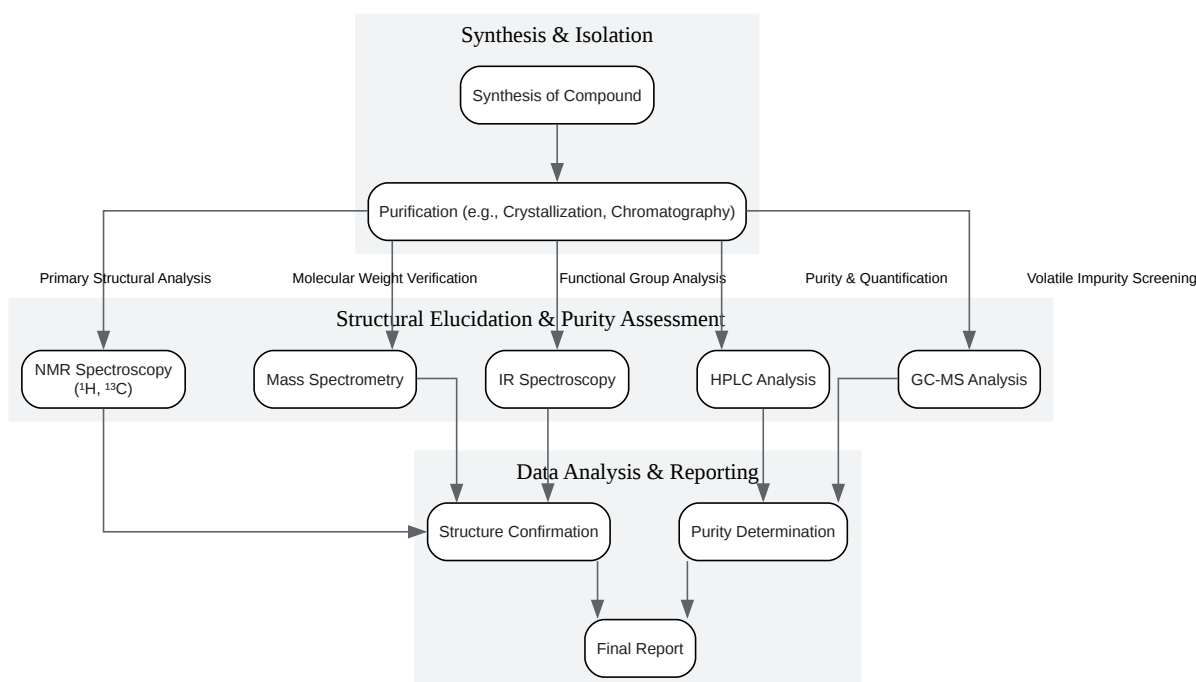
Comparative Analysis of Analytical Methods

The characterization of **2-(2-methoxy-2-oxoethyl)benzoic acid** can be achieved through a combination of chromatographic and spectroscopic methods. Each technique offers unique advantages in terms of structural elucidation, purity determination, and quantification.

Analytical Method	Principle	Information Obtained	Typical Performance Characteristics for Similar Compounds
High-Performance Liquid Chromatography (HPLC)[3]	Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.	Purity, quantification, identification of impurities.	Limit of Detection (LOD): ~0.1 µg/mL; Linearity (R ²): >0.999; Accuracy: 98-102%; Precision (RSD): <2%
Gas Chromatography-Mass Spectrometry (GC-MS)[4][5]	Separation of volatile compounds followed by detection based on mass-to-charge ratio.	Identification of volatile impurities, structural information from fragmentation patterns.	LOD: ~1 ng/mL; Linearity (R ²): >0.995; Accuracy: 95-105%; Precision (RSD): <5%
Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8]	Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.	Detailed molecular structure, identification of functional groups, stereochemistry.	Not typically used for quantitative performance metrics in the same way as chromatography. Provides structural confirmation.
Infrared (IR) Spectroscopy[9][10][11][12]	Absorption of infrared radiation by molecular vibrations.	Identification of functional groups (e.g., C=O, O-H, C-O).	Primarily a qualitative technique for functional group identification.
Mass Spectrometry (MS)[13][14][15]	Measurement of the mass-to-charge ratio of ionized molecules.	Molecular weight determination, structural information from fragmentation.	Mass Accuracy: <5 ppm with high-resolution MS.

Experimental Workflow

A logical workflow for the characterization of a chemical compound like **2-(2-methoxy-2-oxoethyl)benzoic acid** is crucial for obtaining comprehensive and reliable data. The following diagram illustrates a typical experimental approach.



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Caption: A general experimental workflow for the synthesis, purification, and characterization of **2-(2-methoxy-2-oxoethyl)benzoic acid**.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of **2-(2-methoxy-2-oxoethyl)benzoic acid** and quantifying it in various matrices.

- Instrumentation: A standard HPLC system with a UV detector is appropriate.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the analysis of benzoic acid derivatives.
- Mobile Phase: A gradient elution using a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is often effective.[\[16\]](#)
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at 254 nm is suitable for aromatic compounds.[\[17\]](#)
- Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
- Analysis: Inject 10-20 µL of the sample and monitor the chromatogram for the main peak and any impurities. The purity can be calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile and semi-volatile impurities. Derivatization may be necessary to increase the volatility of the carboxylic acid.

- Instrumentation: A GC system coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Injection: Split or splitless injection of 1 µL of the sample.

- MS Parameters: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
- Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For derivatization, the carboxylic acid group can be esterified (e.g., with diazomethane or by heating with an alcohol and an acid catalyst) to improve volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of the molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- 1H NMR: The spectrum will show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the methyl ester protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[\[18\]](#)
- ^{13}C NMR: The spectrum will show distinct signals for all ten carbon atoms in the molecule, including the two carbonyl carbons (one for the carboxylic acid and one for the ester), the aromatic carbons, the methylene carbon, and the methoxy carbon.[\[8\]](#) Carboxyl carbons typically appear in the 165-185 ppm range.[\[19\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent (e.g., CCl_4).
- Data Acquisition: Acquire the spectrum over the range of $4000-400\text{ cm}^{-1}$.
- Expected Absorptions:

- A very broad O-H stretching band for the carboxylic acid from approximately 3300 to 2500 cm^{-1} .^[9]
- A strong C=O stretching band for the carboxylic acid around 1710 cm^{-1} .^[19]
- A strong C=O stretching band for the ester around 1735 cm^{-1} .
- C-O stretching bands in the region of 1320-1210 cm^{-1} .^[9]
- Aromatic C-H and C=C stretching bands.

This comprehensive guide provides the necessary information for the effective characterization of **2-(2-methoxy-2-oxoethyl)benzoic acid**, enabling researchers to select the most appropriate analytical methods for their specific needs.

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